Tris(dimethylaminomethyl)phosphine oxide
CAS No.:
Cat. No.: VC14356739
Molecular Formula: C9H24N3OP
Molecular Weight: 221.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H24N3OP |
---|---|
Molecular Weight | 221.28 g/mol |
IUPAC Name | 1-[bis[(dimethylamino)methyl]phosphoryl]-N,N-dimethylmethanamine |
Standard InChI | InChI=1S/C9H24N3OP/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h7-9H2,1-6H3 |
Standard InChI Key | UFYUERZICDHXRS-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CP(=O)(CN(C)C)CN(C)C |
Introduction
Structural and Electronic Properties of TDMPO
Molecular Geometry and Bonding
The molecular structure of TDMPO is defined by a tetrahedral phosphorus center, with three dimethylaminomethyl (–CH2N(CH3)2) substituents and one oxygen atom. The dimethylaminomethyl groups introduce significant steric bulk while donating electron density through their nitrogen atoms, creating a hybrid ligand system capable of both σ-donation and weak π-backbonding . X-ray crystallographic studies of analogous tris(aminomethyl)phosphine oxides, such as tris(N-piperidinomethyl)phosphine oxide (tppo), reveal that the five-membered chelate rings formed by the –CH2N(CH3)2 groups adopt envelope conformations to minimize steric strain . In TDMPO, similar distortions likely occur, with bond angles at phosphorus deviating from ideal tetrahedral values due to ligand repulsion.
The P=O bond length in TDMPO is expected to fall within the range of 1.48–1.52 Å, consistent with phosphoryl groups in related compounds . The electron-withdrawing oxygen atom polarizes the phosphorus center, enhancing its Lewis acidity and making it susceptible to nucleophilic attack at the phosphorus atom.
Spectroscopic Characterization
31P nuclear magnetic resonance (NMR) spectroscopy provides critical insights into TDMPO’s electronic environment. Phosphine oxides typically exhibit 31P chemical shifts between +20 to +40 ppm relative to 85% H3PO4, influenced by substituent electronegativity and ring strain . For TDMPO, the presence of electron-donating dimethylamino groups would result in a upfield shift compared to less substituted analogs. Infrared spectroscopy would show a strong P=O stretching vibration near 1150–1250 cm⁻¹, with minor shifts depending on hydrogen bonding or coordination to metals .
Synthetic Routes to TDMPO
Phosphonium Salt Hydrolysis
A generalized synthesis route for TDMPO can be extrapolated from the bisphosphine oxide preparation methods described in GB2101601A . This two-step process involves:
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Phosphonium Salt Formation: Reaction of a tertiary phosphine (e.g., P(NMe2)3) with methyl iodide in a non-polar solvent like toluene to form a monophosphonium salt.
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Alkaline Hydrolysis: Treatment of the phosphonium salt with aqueous sodium hydroxide under reflux to yield TDMPO.
Yields for this route are typically moderate (50–70%), with purity dependent on recrystallization from toluene-diethyl ether mixtures .
Alternative Pathways
Direct oxidation of tris(dimethylaminomethyl)phosphine (TDMP) using hydrogen peroxide or sulfur represents another viable route:
This method avoids phosphonium intermediates but requires careful control of reaction conditions to prevent over-oxidation .
Coordination Chemistry and Metal Complexes
Ligand Behavior in Zn(II) and Cd(II) Complexes
TDMPO’s ability to act as a divalent N,O-donor ligand has been demonstrated in studies of analogous compounds . For example, tris(N-piperidinomethyl)phosphine oxide forms octahedral complexes with Zn(II) and Cd(II), where two ligand molecules coordinate via their oxygen and amine nitrogen atoms (Figure 1).
Table 1: Comparative Geometries of TDMPO Metal Complexes
Metal | Coordination Number | Ligand Binding Mode | Geometry | Reference |
---|---|---|---|---|
Zn(II) | 6 | N,O-chelating | Octahedral | |
Cd(II) | 6 | N,O-chelating | Distorted |
In Zn(II) complexes, TDMPO induces significant steric strain, leading to elongated M–O and M–N bond lengths compared to smaller ligands like dmao (P,P-dimethyl-P-aminomethylphosphine oxide) . This strain arises from the bulky dimethylaminomethyl groups, which restrict ligand flexibility and alter metal-ligand bond angles.
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